molecular formula C13H16N4OS B5750659 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5750659
M. Wt: 276.36 g/mol
InChI Key: VHGNVGOHFBKGJR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a thiadiazole ring and a dimethylphenyl group, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dimethylaniline with an appropriate isocyanate derivative of 5-ethyl-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction may require a catalyst, such as a tertiary amine, to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiadiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(3,4-Dimethylphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: Contains a phenyl group instead of an ethyl group.

    1-(3,4-Dimethylphenyl)-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea: Features a chloro substituent on the thiadiazole ring.

Uniqueness

The uniqueness of 1-(3,4-Dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group on the thiadiazole ring may impart distinct steric and electronic effects compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-4-11-16-17-13(19-11)15-12(18)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGNVGOHFBKGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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